1-[2-(Trifluoromethyl)phenylsulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzenesulfonyl group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other trifluoromethylbenzenesulfonyl derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2S |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)9-5-1-2-6-10(9)18(16,17)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
MTFYOOZFYXMDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.